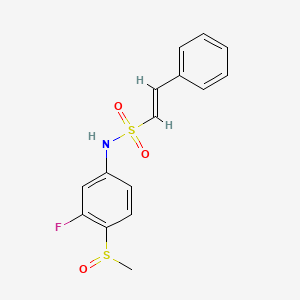
(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a fluoro-substituted phenyl ring and a sulfonamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylsulfinylbenzene and 2-phenylethenesulfonyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3-fluoro-4-methylsulfinylbenzene with a suitable base to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-phenylethenesulfonyl chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the sulfonamide group to an amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways such as the NF-κB, MAPK, and PI3K/AKT/mTOR pathways, which are crucial in regulating inflammation, cell proliferation, and survival.
相似化合物的比较
Similar Compounds
(E)-N-(3-Fluorophenyl)-2-phenylethenesulfonamide: Lacks the methylsulfinyl group, which may affect its biological activity.
(E)-N-(4-Methylsulfinylphenyl)-2-phenylethenesulfonamide: Lacks the fluoro group, which may influence its reactivity and interactions.
Uniqueness
(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide is unique due to the presence of both fluoro and methylsulfinyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile compound in various applications.
生物活性
Overview of (E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide
This compound is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activity. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit additional pharmacological effects.
Chemical Structure
- Molecular Formula : C₁₃H₁₄FNO₂S
- Molecular Weight : 269.32 g/mol
The presence of functional groups such as the sulfinyl and sulfonamide moieties contributes to its biological interactions.
Antimicrobial Properties
Sulfonamides, in general, inhibit bacterial growth by interfering with folate synthesis. The incorporation of fluorine and sulfinyl groups may enhance the compound's potency against certain bacterial strains. Research indicates that modifications in the aromatic ring can significantly affect antimicrobial activity.
Cytotoxicity and Anticancer Activity
Studies have shown that sulfonamide derivatives can possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cells.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to various biological pathways. For example, sulfonamides have been shown to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.
Case Study 1: Antibacterial Activity
A study evaluating a series of sulfonamide derivatives found that modifications, including the introduction of fluorine atoms, significantly enhanced antibacterial efficacy against Escherichia coli and Staphylococcus aureus . The study reported Minimum Inhibitory Concentrations (MIC) values that were markedly lower for compounds with similar structural features to this compound.
Case Study 2: Anticancer Effects
In vitro studies on sulfonamide derivatives demonstrated promising results in inhibiting the growth of various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against human breast cancer cells, suggesting that structural modifications can lead to enhanced anticancer activity.
属性
IUPAC Name |
(E)-N-(3-fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S2/c1-21(18)15-8-7-13(11-14(15)16)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXWABWGDTSMQ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














